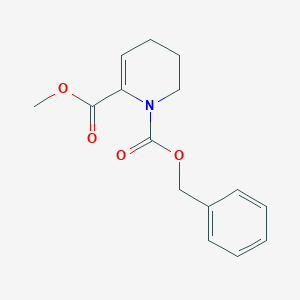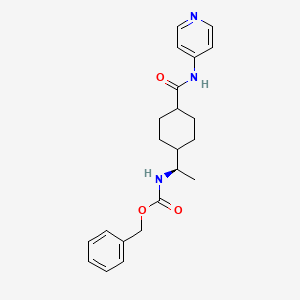![molecular formula C8H4FNO4 B12947860 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a fluorine atom, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can lead to alcohols or amines.
Scientific Research Applications
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and oxazole ring contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: Similar structure but lacks the fluorine atom.
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: Similar structure with a methyl ester group instead of a carboxylic acid.
2-Oxo-3H-1,3-benzoxazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carboxylic acid.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound for drug discovery and other applications where specific interactions are crucial.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
6-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)14-8(13)10-6/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
FGOXXCVYWFVREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)
![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)


![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)



